1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide
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Description
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C14H21N3O3S2 and its molecular weight is 343.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to act as inhibitors of bacterial dna gyrase b (gyrb) .
Mode of Action
Similar compounds have been reported to inhibit bacterial dna gyrase b (gyrb) through various molecular interactions .
Biochemical Pathways
Inhibition of bacterial dna gyrase b (gyrb) can disrupt dna replication and transcription, leading to bacterial cell death .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity against bacterial dna gyrase b (gyrb), leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, inhibiting their activity and thus preventing the phosphorylation and deactivation of the tumor suppressor protein PTEN .
Cellular Effects
The inhibition of CK2 and GSK3β by 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide has profound effects on cellular processes. By preventing the deactivation of PTEN, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to CK2 and GSK3β, inhibiting their activity. This prevents these enzymes from phosphorylating PTEN, thus maintaining the active state of this tumor suppressor protein .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it has a stable profile with no significant degradation observed over time .
Dosage Effects in Animal Models
Early results suggest a dose-dependent effect, with higher doses leading to more pronounced inhibition of CK2 and GSK3β .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the regulation of PTEN. It interacts with the enzymes CK2 and GSK3β, which are involved in the phosphorylation and deactivation of PTEN .
Transport and Distribution
Preliminary studies suggest that it may interact with various transporters and binding proteins .
Subcellular Localization
Early results suggest that it may be directed to specific compartments or organelles based on its interactions with CK2 and GSK3β .
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-22(19,20)17-9-5-4-7-11(17)13(18)16-14-15-10-6-2-3-8-12(10)21-14/h11H,2-9H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNZPCFFLOXWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.